molecular formula C14H10ClF3O3 B6312660 Ethyl 5-(3-chlorophenyl)-2-(trifluoromethyl)-3-furoate CAS No. 1357626-74-4

Ethyl 5-(3-chlorophenyl)-2-(trifluoromethyl)-3-furoate

Cat. No. B6312660
CAS RN: 1357626-74-4
M. Wt: 318.67 g/mol
InChI Key: CRGMYRLPJIBRBU-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chlorophenyl)-2-(trifluoromethyl)-3-furoate, commonly referred to as ETCF, is a compound that has been used in scientific research for a variety of applications. It is a member of the class of compounds known as furoates, which are characterized by a carbon-oxygen double bond in the ring structure. ETCF has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

ETCF has been studied for its potential applications in scientific research. It has been used as a model compound to study the effects of furoates on the metabolism of other compounds, as well as the effects of furoates on the activity of enzymes. It has also been used in studies of the binding of drugs to biological targets, such as proteins and enzymes. In addition, ETCF has been used in studies of the effectiveness of various drugs in treating various diseases, such as cancer and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of ETCF is not fully understood. However, it is believed that the compound binds to the active site of enzymes, which leads to a decrease in the activity of the enzyme. This binding is believed to be due to the presence of the furoate moiety, which is known to interact with the active site of enzymes. In addition, ETCF is believed to interact with proteins, which may lead to changes in the structure of the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of ETCF have been studied in several studies. In one study, ETCF was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition led to an increase in the level of acetylcholine in the brain, which is believed to be responsible for the cognitive-enhancing effects of ETCF. In addition, ETCF has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This inhibition leads to a decrease in the production of prostaglandins, which is believed to be responsible for the anti-inflammatory effects of ETCF.

Advantages and Limitations for Lab Experiments

ETCF has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of solvents. In addition, it has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of various drugs on the body. However, there are some limitations to using ETCF in laboratory experiments. For example, it is not known how the compound is metabolized in the body, and it is not known whether it is safe for human consumption.

Future Directions

There are several potential future directions for the use of ETCF in scientific research. For example, further studies could be conducted to investigate the effects of ETCF on other enzymes and proteins. In addition, studies could be conducted to investigate the potential therapeutic uses of ETCF, such as its use as an anti-inflammatory or cognitive-enhancing agent. Finally, further studies could be conducted to investigate the metabolism of ETCF in the body, and to determine whether it is safe for human consumption.

Synthesis Methods

ETCF can be synthesized by the reaction of ethyl 3-chloro-4-fluorobenzoate with trifluoromethanesulfonic anhydride in the presence of a base such as potassium carbonate. This reaction results in the formation of a cyclic ether, which is then converted to ETCF by hydrolysis. The reaction can be carried out in a variety of solvents, such as acetonitrile, dimethylformamide, or dimethyl sulfoxide. The reaction is typically conducted at room temperature, and the product can be isolated and purified by distillation or column chromatography.

properties

IUPAC Name

ethyl 5-(3-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O3/c1-2-20-13(19)10-7-11(21-12(10)14(16,17)18)8-4-3-5-9(15)6-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGMYRLPJIBRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC(=CC=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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